molecular formula C20H21Cl2N3O2 B6112178 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide

Cat. No. B6112178
M. Wt: 406.3 g/mol
InChI Key: BXWJQCCRECXFRT-UHFFFAOYSA-N
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide, commonly known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a crucial regulator of many cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Mechanism of Action

The mechanism of action of ACY-1215 involves the inhibition of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide, which is a member of the histone deacetylase family of enzymes. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide plays a critical role in the regulation of many cellular processes, including protein degradation, cell motility, and immune response. By inhibiting N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide, ACY-1215 leads to the accumulation of misfolded proteins, which induces cancer cell death. ACY-1215 also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, ACY-1215 has been shown to induce cancer cell death by inhibiting N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide. ACY-1215 has also been shown to improve motor function and reduce neuroinflammation in animal models of neurodegenerative disorders. Additionally, ACY-1215 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of ACY-1215 is its specificity for N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide, which makes it a useful tool for studying the role of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide in various cellular processes. However, one limitation of ACY-1215 is its poor solubility, which can make it difficult to use in certain experiments. Additionally, ACY-1215 has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on ACY-1215. One area of interest is the development of more potent and selective N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide inhibitors. Additionally, there is a need for further studies to determine the optimal dosing and administration of ACY-1215 in various disease states. Finally, there is a need for clinical trials to determine the safety and efficacy of ACY-1215 in humans.

Synthesis Methods

The synthesis of ACY-1215 involves a multi-step process that starts with the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(4-acetyl-1-piperazinyl)aniline to yield the intermediate product. Finally, the intermediate is treated with 2-chloro-N-methylbenzamide to obtain ACY-1215.

Scientific Research Applications

ACY-1215 has been extensively studied for its potential therapeutic applications. In preclinical studies, ACY-1215 has shown efficacy in the treatment of multiple myeloma, a type of blood cancer. ACY-1215 works by inhibiting N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide, which leads to the accumulation of misfolded proteins and ultimately induces cancer cell death. ACY-1215 has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Huntington's disease and Parkinson's disease. In animal models, ACY-1215 has been shown to improve motor function and reduce neuroinflammation. Additionally, ACY-1215 has been studied for its potential use in the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O2/c1-13-3-5-16(17(21)11-13)20(27)23-15-4-6-19(18(22)12-15)25-9-7-24(8-10-25)14(2)26/h3-6,11-12H,7-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWJQCCRECXFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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